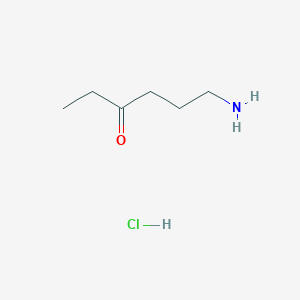

6-Aminohexan-3-one hydrochloride

Description

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic absorptions at 1715 cm⁻¹ (C=O stretch of the ketone) and 3200–2800 cm⁻¹ (N–H stretches of the ammonium ion). The absence of a free amine N–H stretch above 3300 cm⁻¹ confirms salt formation. Additional peaks at 1460 cm⁻¹ and 1375 cm⁻¹ correspond to C–H bending vibrations in the methylene groups.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode shows a predominant ion at m/z 116.1 corresponding to the free base [C₆H₁₃NO + H]⁺, with a chloride adduct at m/z 151.6 [M + Cl]⁻. High-resolution MS confirms the molecular formula with an exact mass of 151.0743 Da (calculated: 151.0744 Da).

Comparative Structural Analysis with Positional Isomers

This compound differs from its positional isomers in both electronic and steric properties:

- 1-Amino-3-hexanone (CAS 24973513): The amino group at position 1 reduces steric hindrance near the ketone, increasing reactivity in nucleophilic additions.

- 4-Aminohexan-3-one: Shifting the amino group to position 4 creates a γ-aminoketone, which exhibits intramolecular hydrogen bonding, altering solubility and melting point.

- 6-Aminohexan-2-one: The ketone at position 2 shortens the carbon chain between functional groups, enhancing cyclization potential in reactions like Schiff base formation.

| Isomer | Functional Group Positions | Key Property Differences |

|---|---|---|

| 6-Aminohexan-3-one | 6 (NH₃⁺), 3 (C=O) | Moderate solubility in polar solvents |

| 1-Amino-3-hexanone | 1 (NH₂), 3 (C=O) | Higher volatility due to reduced polarity |

| 4-Aminohexan-3-one | 4 (NH₂), 3 (C=O) | Intramolecular H-bonding lowers reactivity |

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

6-aminohexan-3-one;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6(8)4-3-5-7;/h2-5,7H2,1H3;1H |

InChI Key |

DXUAHNHJODTKAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexan-3-one hydrochloride typically involves the reaction of 6-aminohexan-1-ol with hydrochloric acid. The process can be summarized as follows:

Starting Material: 6-aminohexan-1-ol.

Reaction with Hydrochloric Acid: The amino alcohol is treated with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include:

Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

Continuous Flow Reactors: Employing continuous flow technology to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexan-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Aminohexan-3-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminohexan-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 6-Aminohexan-3-one hydrochloride and related compounds:

Structural and Reactivity Analysis

- Ketone vs. Alcohol: The ketone group in this compound increases electrophilicity, enabling reactions like nucleophilic additions or condensations, whereas the alcohol in 6-Aminohexan-3-ol hydrochloride is more suited for oxidation or protection/deprotection strategies .

- Carboxylic Acid Derivatives: 6-Aminohexanoic acid and its acrylamido variant participate in polymerization or amide bond formation, critical for peptide synthesis and hydrogels. In contrast, the ketone derivative lacks carboxylate reactivity but offers unique ketone-driven pathways .

- Lactam Structure: 6-Aminoazepan-2-one hydrochloride’s cyclic amide enhances stability and is commonly used in drug design (e.g., protease inhibitors), contrasting with the linear, acyclic structure of this compound .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 6-Aminohexan-3-ol, 6-Aminohexan-3-one) exhibit higher water solubility compared to non-ionic analogs like 6-Aminohexanoic acid.

- Stability: Ketones are generally stable under acidic conditions but prone to enolization in basic media. Lactams (e.g., 6-Aminoazepan-2-one) show superior hydrolytic stability compared to linear amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.